13-Pahsa

説明

特性

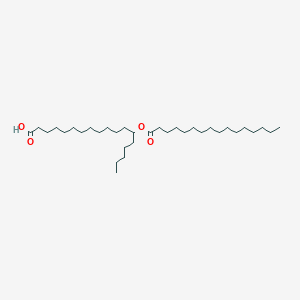

分子式 |

C34H66O4 |

|---|---|

分子量 |

538.9 g/mol |

IUPAC名 |

13-hexadecanoyloxyoctadecanoic acid |

InChI |

InChI=1S/C34H66O4/c1-3-5-7-8-9-10-11-12-13-17-20-23-27-31-34(37)38-32(28-24-6-4-2)29-25-21-18-15-14-16-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36) |

InChIキー |

XCOROKUALFOQRK-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCCCCCCC(=O)OC(CCCCC)CCCCCCCCCCCC(=O)O |

物理的記述 |

Solid |

製品の起源 |

United States |

Methodologies for the Study of 13 Pahsa

Analytical Techniques for Quantification and Identification

Several analytical techniques have been employed for the identification and quantification of lipids like 13-PAHSA in biological samples. These methods often involve a combination of separation techniques and sensitive detection methods. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are widely used for the qualitative and quantitative determination of various lipid species, including FAHFAs. nih.govuq.edu.auekb.eg Sample preparation techniques, such as solid phase extraction (SPE), are often used to enrich and purify FAHFAs from biological samples before analysis. nih.govnih.gov

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) plays a central role in the analysis of this compound, providing sensitive detection and structural information. LC-MS is a prevalent technique for FAHFA analysis, offering high sensitivity. nih.gov

Tandem Mass Spectrometry (MS/MS) and Fragmentation Patterns for Isomer Elucidation

Tandem mass spectrometry (MS/MS), also known as MS2, is a powerful tool for the structural characterization and differentiation of isomeric compounds like PAHSAs. By fragmenting precursor ions and analyzing the resulting product ions, characteristic fragmentation patterns can be obtained. These patterns provide crucial information about the structure of the molecule, including the position of the ester linkage in different PAHSA isomers. mdpi.comresearchgate.net

Studies have investigated the fragmentation patterns of various PAHSA regio-isomers using techniques like ion trap mass spectrometry. mdpi.com While some predominant product ions may be common across isomers, MS3 analysis, involving further fragmentation of selected product ions, can reveal distinct diagnostic ions unique to each isomer, enabling the pinpointing of the ester location. mdpi.com High collisional energy tandem MS has been used to fragment PAHSAs, yielding ions indicative of the ester position on the hydroxy-fatty acid. researchgate.net

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is essential for accurately determining the molecular formula of this compound and its related species. Unlike low-resolution MS, which measures molecular weight to the nearest integer, HRMS provides mass measurements with several decimal places. libretexts.org This high precision allows for the differentiation of compounds with the same nominal mass but different elemental compositions, based on the minute mass differences arising from the exact masses of isotopes. libretexts.org This capability is vital for confirming the identity of this compound and distinguishing it from other lipids with similar masses. HRMS can achieve very low detection limits for lipid analysis. isotope.com

Applications of Isotopic Labeling Strategies in Quantification (e.g., 13C-labeled standards)

Isotopic labeling strategies, particularly using 13C-labeled standards, are widely applied for the accurate quantification of this compound and other FAHFAs in biological samples. nih.govnih.govmdpi.comisotope.com Isotope dilution mass spectrometry (IDMS) using 13C-labeled internal standards is considered a robust method for quantification, as the labeled standard behaves almost identically to the endogenous analyte during sample preparation and analysis, compensating for matrix effects and variations in recovery. nih.govisotope.com

For instance, 13C-labeled PAHSA standards, such as 13C4-9-PAHSA, are commercially available and widely used as internal standards for quantification by GC- or LC-MS. nih.govnih.govcaymanchem.comfrontiersin.org Studies have shown that 13C-labeled standards are preferable to heavily deuterated standards for PAHSA analysis, especially when retention time alignment is necessary for isomer identification, as deuterated standards can exhibit retention time shifts relative to endogenous FAHFAs. nih.govmdpi.com The use of 13C-labeled internal standards allows for accurate quantification even at very low concentrations. isotope.com

Chromatographic Separation Techniques

Chromatographic techniques are indispensable for separating this compound from complex lipid mixtures and resolving its various isomers before mass spectrometric analysis. Liquid chromatography (LC) is a commonly used separation technique in FAHFA analysis. nih.govnih.gov

Liquid Chromatography for Regio-isomer and Enantiomer Separation

Liquid chromatography is crucial for separating different PAHSA regio-isomers and enantiomers, which often have distinct biological activities. mdpi.comresearchgate.net Achieving baseline separation of PAHSA regio-isomers can be challenging and may require optimized LC conditions, including specific column chemistries and long gradients. nih.govescholarship.org

Reversed-phase LC, often using C18 columns, is commonly employed for the separation of FAHFAs. nih.govnih.gov The separation of regio-isomers can be achieved based on their differing polarities and interactions with the stationary phase. researchgate.net Studies have demonstrated the separation of PAHSA regio-isomers, with elution order often related to the position of the hydroxyl group on the hydroxy fatty acid. nih.govmdpi.com

Separation of enantiomers, which are stereoisomers that are non-superimposable mirror images, requires the use of chiral stationary phases in liquid chromatography. drawellanalytical.comeijppr.comnih.govcsfarmacie.cz Chiral chromatography utilizes a stationary phase containing a chiral selector that interacts differently with each enantiomer, leading to their separation. drawellanalytical.comeijppr.com Specific chiral columns, such as those based on amylose (B160209) derivatives, have been successfully used to separate PAHSA enantiomers from biological samples. nih.govmdpi.comresearchgate.net Analysis of biological samples has revealed the presence of both R and S enantiomers for many PAHSA regio-isomers, with varying ratios depending on the sample source. nih.govmdpi.comresearchgate.net

Chiral Chromatography for Enantiomeric Resolution

Chiral chromatography is a vital technique for separating enantiomers, which are stereoisomers that are non-superimposable mirror images of each other. This separation is particularly important for chiral compounds like this compound because enantiomers can exhibit different biological activities interchim.com. The principle behind chiral chromatography involves the formation of transient diastereomeric complexes between the enantiomers and a chiral stationary phase or a chiral additive in the mobile phase. These complexes have different affinities, leading to differential retention times and thus separation of the enantiomers interchim.comchiralpedia.com.

For the resolution of chiral lipids such as hydroxyeicosanoids, which share structural similarities with the hydroxy fatty acid component of PAHSAs, chiral phase HPLC has been successfully employed. Studies have shown that using chiral stationary phases, such as those based on α1-acid glycoprotein (B1211001) (AGP) or cellulose (B213188) and amylose derivatives bonded to silica, can achieve effective separation of enantiomers interchim.comnih.govslideshare.netaocs.org. In the context of PAHSAs, including 5-PAHSA, chromatographic methods, including chiral liquid chromatography-mass spectrometry, have revealed the presence of both R- and S-enantiomers in biological samples, with a notable predominance of the R configuration for 5-PAHSA in human breast milk researchgate.net. The optimization of chromatographic conditions, including the mobile phase composition and flow rate, is critical to achieve adequate resolution and selectivity for enantiomeric analysis nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, providing detailed information about the connectivity and spatial arrangement of atoms nih.govnih.gov. For complex lipids like this compound, a combination of one-dimensional and two-dimensional NMR techniques is typically employed to assign signals and confirm the proposed structure.

1H NMR and 13C NMR Applications

1H NMR spectroscopy provides information about the hydrogen atoms in a molecule, including their chemical environment, multiplicity (due to coupling with neighboring protons), and relative numbers (from integration of peak areas) libretexts.orgyoutube.com. This is crucial for identifying different proton environments within the long hydrocarbon chains and near the ester and carboxylic acid functionalities of this compound.

13C NMR spectroscopy provides direct information about the carbon skeleton of the molecule. libretexts.orgbhu.ac.in. While less sensitive than 1H NMR due to the lower natural abundance of the 13C isotope and its lower magnetogyric ratio, it offers distinct signals for each unique carbon atom bhu.ac.in. Proton-decoupled 13C NMR spectra, which are commonly acquired, simplify the spectrum by collapsing multiplets into singlets, although this eliminates coupling information bhu.ac.in. Chemical shifts in 13C NMR are highly sensitive to the electronic environment of the carbon atoms, aiding in the identification of different functional groups and chain segments in this compound libretexts.orgbhu.ac.in. For example, carbonyl carbons of the ester and carboxylic acid groups typically appear in the downfield region of the spectrum bhu.ac.in. Analysis of 1H and 13C NMR data, including chemical shifts and coupling patterns (in coupled 13C spectra or through 2D techniques), is fundamental for confirming the structure of this compound and its analogs nih.govpublish.csiro.auescholarship.org.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques provide correlations between nuclei, offering more comprehensive structural information than 1D methods, particularly for complex molecules with overlapping signals wikipedia.orgcreative-biostructure.comepfl.ch.

COSY (Correlation Spectroscopy): This homonuclear 2D technique reveals correlations between protons that are scalar (J-coupled) to each other, typically through two or three bonds wikipedia.orgcreative-biostructure.comepfl.ch. COSY is invaluable for tracing proton connectivity through the hydrocarbon chains of this compound.

HSQC (Heteronuclear Single Quantum Coherence): HSQC is a heteronuclear 2D experiment that correlates the chemical shifts of protons with the chemical shifts of the carbons to which they are directly bonded (one-bond correlations) wikipedia.orgcreative-biostructure.comepfl.ch. An HSQC spectrum provides a map showing which proton is attached to which carbon, aiding in the assignment of both 1H and 13C signals creative-biostructure.comepfl.ch.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is another heteronuclear 2D technique that shows correlations between protons and carbons separated by two to four (and sometimes five) bonds epfl.chprinceton.edu. This is particularly useful for establishing connectivity across quaternary carbons or heteroatoms where direct proton attachments are absent, helping to piece together different parts of the this compound molecule, such as linking the fatty acid and hydroxy fatty acid components via the ester linkage epfl.ch.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a homonuclear 2D experiment that reveals correlations between protons that are spatially close to each other, regardless of the number of bonds separating them wikipedia.orgprinceton.edu. NOESY correlations provide information about the three-dimensional structure and conformation of the molecule wikipedia.org. While perhaps less critical for the long flexible chains of this compound compared to rigid molecules, it can still offer insights into preferred conformations or spatial relationships between specific protons.

The combined application of these 2D NMR techniques allows for the unambiguous assignment of most, if not all, 1H and 13C signals and provides definitive evidence for the proposed structure of this compound.

Synthetic Methodologies and Chemical Synthesis of this compound and Analogs

The chemical synthesis of this compound and its analogs is essential for providing sufficient quantities of the pure compound for research, including biological studies and the development of analytical standards nih.gov. Synthetic strategies must address the specific structural features of PAHSAs, particularly the ester linkage between a fatty acid and a hydroxy fatty acid.

Strategies for Regio- and Stereoselective Synthesis

Regioselectivity refers to the preference for bond formation at a specific site within a molecule, while stereoselectivity refers to the preference for the formation of one stereoisomer over others masterorganicchemistry.com. For PAHSAs, which contain both an ester linkage at a specific position on the hydroxy fatty acid chain and potentially chiral centers, controlling both regio- and stereochemistry during synthesis is crucial.

General strategies for synthesizing FAHFAs, including PAHSAs, often involve the esterification of a fatty acid with a hydroxy fatty acid. This can be achieved through various coupling methods, such as using activating agents to form the ester bond escholarship.org. To control regioselectivity, particularly when synthesizing specific PAHSA isomers like this compound (where the palmitic acid is esterified to the hydroxyl group at the 13-position of hydroxystearic acid), protecting groups may be employed to selectively activate or protect specific functional groups nih.gov.

Stereoselective synthesis, aiming to produce a specific enantiomer or diastereomer, is particularly relevant for chiral PAHSAs. While some biological processes might produce FAHFAs with a preference for a particular stereochemistry, chemical synthesis allows for the preparation of specific stereoisomers for targeted studies researchgate.net. Strategies for stereoselective synthesis can involve the use of chiral catalysts, chiral auxiliaries, or starting materials that are already enantiomerically pure organic-chemistry.orgnih.govmdpi.com. For instance, enzymatic methods or biocatalytic cascades have been explored for the stereoselective synthesis of related hydroxy fatty acids or their derivatives, which could potentially be adapted for PAHSA synthesis nih.gov. The choice of synthetic route and reagents is critical to ensure high regio- and stereochemical purity of the synthesized this compound or its analogs.

Preparation of Reference Standards and Labeled Analogs for Research

The availability of well-characterized reference standards is fundamental for the accurate identification and quantification of this compound in biological samples using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) researchgate.netescholarship.orgacs.org. Synthetic methodologies are essential for preparing these standards with high purity.

Furthermore, the synthesis of isotopically labeled analogs of this compound is invaluable for metabolic studies and quantitative analysis using techniques like LC-MS. Stable isotopes, such as deuterium (B1214612) (2H) or carbon-13 (13C), are incorporated into the molecule at specific positions escholarship.orgcaymanchem.comavantiresearch.comgoogle.com. These labeled analogs serve as internal standards, allowing for accurate quantification by compensating for variations in sample preparation and instrument performance escholarship.orgcaymanchem.comgoogle.com. For example, 13C-labeled PAHSAs have been synthesized and used as internal standards in LC-MS/MS analysis to measure PAHSA levels in biological matrices escholarship.orggoogle.com. The synthesis of these labeled analogs requires specific precursors containing the isotopes and careful execution of the synthetic steps to ensure the label is incorporated at the desired position and the final product is chemically and isotopically pure.

Design and Synthesis of Modified Derivatives for Structure-Activity Relationship Studies

The investigation into the biological activities of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs), including the prominent this compound (a member of the PAHSA family), necessitates the design and synthesis of modified derivatives. This process is crucial for conducting comprehensive Structure-Activity Relationship (SAR) studies, which aim to elucidate how specific structural features of these lipids influence their physiological effects mdpi.combiorxiv.orgnih.gov. The intricate structure of FAHFAs, characterized by an ester bond linking a fatty acid to a hydroxy fatty acid, presents synthetic challenges that require strategic approaches for introducing variations along the hydroxy fatty acid chain mdpi.com.

Synthetic Methodologies for FAHFA Libraries

Effective methodologies for generating varied FAHFA derivatives are central to SAR investigations. One approach involves photochemical hydroacylation reactions, merging terminal alkenes (such as ω-alkenoic acids or ω-alkenyl alcohols) with aldehydes. This method, utilizing a photoinitiator like phenylglyoxylic acid, provides a practical route for constructing libraries of racemic FAHFAs. The ketones resulting from these reactions can be converted to hydroxy derivatives, which are subsequently coupled with various fatty acids, such as caproic, palmitic, or oleic acid, to yield a diverse set of FAHFAs suitable for SAR studies mdpi.comnih.govkab.ac.ug.

The synthesis of PAHSA analogs specifically for probing structure-activity relationships has been a focus of research utexas.edu. The general structure of FAHFAs highlights the key points of modification for SAR studies: the length of the fatty acid chain, the number and position of double bonds, and the position of the hydroxyl group on the hydroxy fatty acid component biorxiv.org. By systematically altering these structural elements, researchers can synthesize a library of derivatives and evaluate their biological activities to understand which parts of the molecule are critical for function.

Structure-Activity Relationship Insights

SAR studies on FAHFAs have revealed that their physiological activities are often directly related to their structures biorxiv.org. For the PAHSA family, which includes this compound, variations in the fatty acid chain length esterified to hydroxystearic acid, as well as the position of the hydroxyl group on the stearic acid backbone (such as the 13th carbon in this compound), are key determinants of biological activity.

Although specific quantitative data tables for this compound derivatives and their SAR were not found in the search results, the literature emphasizes the importance of creating diverse FAHFA libraries through controlled synthesis to enable such detailed investigations mdpi.comkab.ac.ug.

Biosynthesis and Metabolism of Pahsas with Specific Reference to 13 Pahsa Where Available

Enzymatic Pathways and Regulators of PAHSA Biosynthesis

The biosynthesis of PAHSAs is a complex process involving several enzymatic pathways and regulatory elements. While the complete enzymatic machinery responsible for PAHSA synthesis is still under investigation, research has shed light on key players and contributing systems. PAHSAs are synthesized in vivo nih.gov.

Role of Adipose Triglyceride Lipase (B570770) (ATGL) and De Novo Lipogenesis (DNL) in PAHSA Production

De novo lipogenesis (DNL), the metabolic pathway that converts carbohydrates into fatty acids, plays a role in the formation of FAHFAs, including PAHSAs, particularly in white adipose tissue (WAT). researchgate.netnih.gov Studies indicate that PAHSAs are formed in WAT via DNL. researchgate.netnih.gov

Adipose triglyceride lipase (ATGL), a key enzyme in the hydrolysis of triglycerides, is involved in the liberation of FAHFAs, including PAHSAs, from triacylglycerol (TAG) estolides during lipolysis. nih.govsci-hub.sesigmaaldrich.comnih.gov Research using ATGL knockout mice has shown reduced levels of free PAHSAs, suggesting a role for ATGL in making these lipids available. nih.govsci-hub.sesigmaaldrich.comnih.gov Furthermore, specific PAHSAs, such as 5-PAHSA, have been shown to prime adipocytes for glucose metabolism, promoting DNL and influencing TAG synthesis. nih.govsci-hub.sesigmaaldrich.comnih.gov This suggests a potential feedback loop where PAHSAs can influence the very pathway contributing to their formation or release from storage forms.

Involvement of Adaptive Antioxidant Systems (e.g., Nrf2, Peroxiredoxin 6)

The biosynthesis of PAHSAs has been linked to adaptive antioxidant systems, notably the Nuclear factor, erythroid 2-like 2 (Nrf2)-mediated defense system and Peroxiredoxin 6 (Prdx6). researchgate.netnih.govuni-freiburg.deuni-freiburg.denih.gov Studies have indicated that members of the Nrf2-mediated antioxidant defense system, including Prdx6, Microsomal glutathione (B108866) S-transferase 1 (Mgst1), and Microsomal glutathione S-transferase 3 (Mgst3), are positional candidate genes involved in PAHSA biosynthesis. researchgate.netnih.gov

Transgenic expression of Nrf2 has been shown to result in a reduction of 9-PAHSA and 11-PAHSA levels. researchgate.netnih.govnih.gov Similarly, deletion of the Prdx6 gene also led to decreased levels of these PAHSA isomers. researchgate.netnih.govnih.gov This suggests a regulatory link between the activity of the Nrf2 pathway and Prdx6 and the synthesis of certain PAHSA isomers. Linkage analysis has specifically highlighted Prdx6 as a positional candidate gene associated with 12-/13-PAHSA. nih.gov The origin of a saturated hydroxy fatty acid, a component of PAHSAs, is linked with a group of antioxidant enzymes. researchgate.net Prdx6 possesses peroxidase activity and can produce a phospholipid with a hydroxy fatty acid or cleave this hydroxy fatty acid. researchgate.net

Stereospecificity in PAHSA Biosynthesis

Biochemical analysis of PAHSA biosynthesis and degradation has revealed that these processes are stereospecific. nih.govnih.govacs.orgescholarship.orgsci-hub.boxacs.orgescholarship.org Research focusing on 9-PAHSA has identified the R-stereoisomer (R-9-PAHSA) as the predominant form that accumulates in adipose tissues. nih.govnih.govacs.orgsci-hub.boxacs.org Cell lines demonstrate a preference for the production of R-9-PAHSA. nih.govnih.govacs.orgescholarship.orgsci-hub.boxacs.org Conversely, carboxyl ester lipase (CEL), an enzyme involved in PAHSA degradation, selectively hydrolyzes the S-stereoisomer (S-9-PAHSA). nih.govnih.govacs.orgescholarship.orgsci-hub.boxacs.org These findings highlight the importance of stereochemistry in the production and breakdown of PAHSAs and indicate that the enzymatic pathways involved exhibit stereospecificity. nih.govnih.govacs.orgescholarship.orgsci-hub.boxacs.org

Metabolic Regulation of PAHSA Levels

PAHSA levels are subject to metabolic regulation influenced by factors such as diet and tissue-specific mechanisms.

Dietary Influences (e.g., Fasting, High-Fat Diet, Polyunsaturated Fatty Acid Supplementation)

Dietary interventions can impact PAHSA levels, although the effects can be isomer- and tissue-specific. Fasting has been observed to upregulate PAHSA isomers in the kidney and some isomers in the pancreas. nih.gov However, fasting did not affect PAHSA levels in brown adipose tissue (BAT) or liver in the same study. nih.gov

High-fat diets (HFD) can influence PAHSA levels and their metabolic effects. pnas.orgnih.govresearchgate.net The beneficial metabolic effects of PAHSAs in the context of a high-fat diet may, in some cases, be dependent on the presence of gut microbiota. pnas.org

Supplementation with polyunsaturated fatty acids (PUFAs), specifically n-3 PUFAs, did not alter the serum levels of 5-, 9-, and 12/13-PAHSA isomers in a study involving humans and mice. diabetesjournals.org This suggests that while PUFAs have various metabolic effects, they may not directly influence the circulating levels of these specific PAHSA isomers under the tested conditions.

Tissue-Specific Distribution and Regulation

PAHSAs are distributed throughout various tissues in mammals, with notable differences in concentration and isomer profiles. Targeted mass spectrometry analysis has detected PAHSAs in all tissues examined. nih.gov In wild-type mice, the highest total PAHSA levels are found in brown adipose tissue (BAT), followed by subcutaneous (SQ) white adipose tissue (WAT), perigonadal (PG) WAT, and liver. nih.gov Levels are significantly lower in tissues such as the heart and gastrocnemius muscle. nih.gov

The distribution of specific PAHSA isomers is also tissue-dependent. nih.gov For instance, 13/12-PAHSA (often reported together due to analytical challenges in separating them) and 9-PAHSA are present in all tissues analyzed. nih.gov However, 9-PAHSA is more abundant in adipose tissue compared to the liver, while 13/12-PAHSA does not show this differential abundance. nih.gov In contrast, 5-PAHSA exhibits a more restricted distribution, being found primarily in adipose tissue, kidney, and serum. nih.gov This tissue-specific distribution suggests the presence of tissue-specific mechanisms regulating PAHSA uptake, synthesis, degradation, or release. nih.gov Fasting also induces tissue-specific and isomer-specific regulation of PAHSA levels. nih.gov

Degradation Pathways and Enzymes (e.g., Carboxyl Ester Lipase)

The catabolism, or in vivo degradation, of branched fatty acid esters of hydroxy fatty acids (FAHFAs), including the palmitic acid esters of hydroxy stearic acids (PAHSAs), primarily relies on enzymatic hydrolysis genecards.org. Unlike enzymatic processes, chemical hydrolysis under acidic conditions, such as those encountered in the stomach during digestion, is not sufficient to induce FAHFA hydrolysis genecards.org.

A key enzyme identified as a major hydrolase for PAHSAs, particularly in the pancreas, is Carboxyl Ester Lipase (CEL) genecards.orgwikipedia.orgwikipedia.org. CEL is a serine hydrolase that plays a significant role in the hydrolysis of various dietary lipids, including cholesteryl esters genecards.org. Studies have demonstrated that CEL exhibits a preference for hydrolyzing FAHFAs based on the position of the ester bond, with a higher rate of hydrolysis observed for isomers where the ester bond is located further away from the carboxylate group genecards.org. For instance, CEL preferentially hydrolyzes 12-PAHSA over 9-PAHSA, and both are hydrolyzed significantly more than 5-PAHSA genecards.org. While a specific ranking for 13-PAHSA in this context was not explicitly detailed in all studies, research involving mutant CEL has indicated effects on 12/13-PAHSA levels, suggesting that this compound is also a substrate for CEL-mediated hydrolysis wikipedia.orgwikipedia.org.

Further research into the enzymatic activity of CEL has revealed stereospecificity in the degradation of PAHSA enantiomers. For example, CEL has been shown to selectively hydrolyze the S-enantiomer of 9-PAHSA over the R-enantiomer medlineplus.gov.

Mutations in the CEL gene have been linked to Maturity-Onset Diabetes of the Young, type 8 (MODY8), a condition characterized by both pancreatic exocrine and endocrine dysfunction wikipedia.orgwikipedia.org. Research indicates that mutant CEL can exhibit increased PAHSA hydrolytic activity compared to the wild-type enzyme wikipedia.orgwikipedia.org. This increased degradation of PAHSAs, specifically the reduction in 12/13-PAHSA levels observed with mutant CEL expression, is hypothesized to contribute to the pathogenesis of MODY8 by potentially limiting the beneficial effects of PAHSAs on glucose-stimulated insulin (B600854) secretion wikipedia.orgwikipedia.org.

Molecular Mechanisms and Cellular Signaling of Pahsas Focusing on 13 Pahsa when Specified

Receptor-Mediated Signaling Pathways

PAHSAs are suggested to exert their effects, at least in part, through the activation of G protein-coupled receptors (GPCRs). nih.gov

G-Protein Coupled Receptors (GPCRs), particularly GPR40 (FFAR1)

Several studies suggest that PAHSAs, including 5-PAHSA and 9-PAHSA, may act through G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), and GPR120 (FFAR4). nih.govoup.comresearchgate.net GPR40 is primarily expressed in pancreatic beta cells and is activated by medium and long-chain fatty acids, playing a role in regulating insulin (B600854) secretion by increasing cytosolic free calcium. researchgate.net Activation of GPR40 in pancreatic beta cells can potentially improve glycemic control in type 2 diabetes by enhancing glucose-stimulated insulin secretion. researchgate.net Research indicates that the beneficial metabolic effects of PAHSAs are involved with GPR40 activation. researchgate.net Specifically, blocking GPR40 has been shown to reverse improvements in glucose tolerance and insulin sensitivity observed in PAHSA-treated mice. researchgate.net Furthermore, GPR40 blockade directly inhibits the augmentation of glucose-stimulated insulin secretion in human islets by PAHSAs. researchgate.net While 9-PAHSA has been reported as a GPR40 agonist, studies using a G protein-dependent endpoint have sought to confirm the agonism of GPR40 by 5- and 9-PAHSA. frontiersin.org

Intracellular Signaling Cascades (e.g., cAMP-dependent pathways)

While the primary signaling cascade linked directly to 13-PAHSA is not extensively detailed in the provided search results, the activation of GPR40 by PAHSAs generally involves G protein-mediated signaling. GPR40 is known to couple with both Gq and Gs proteins, which can lead to the activation of intracellular signaling cascades, including those dependent on cAMP. mdpi.comcaymanchem.com Activation of Gq can increase intracellular calcium levels, while activation of Gs can lead to the production of cyclic adenosine (B11128) monophosphate (cAMP). caymanchem.com A reporter assay kit for FFAR1 (GPR40) utilizes an engineered G protein that directs Gαq activation signals to the Gαs pathway, resulting in the expression of a cAMP response element-regulated reporter. caymanchem.com This suggests a link between GPR40 activation and cAMP-dependent pathways.

Modulation of Cellular Processes

PAHSAs, including specific isomers, have been shown to modulate various cellular processes, particularly those related to glucose and lipid metabolism, as well as adipocyte function.

Regulation of Glucose Metabolism (e.g., Glucose Uptake, De Novo Lipogenesis, Glycolysis)

PAHSAs influence glucose metabolism in adipocytes. 5-PAHSA, for instance, has been shown to prime adipocytes for glucose metabolism. sci-hub.senih.gov This involves stimulating 13C enrichment and exchange of three carbon units within the lower part of the pentose (B10789219) phosphate (B84403) pathway and glycolysis. sci-hub.senih.gov 5-PAHSA also channels glucose carbons to the Krebs cycle rather than to lactate, an effect similar to that of insulin pretreatment on adipocytes. sci-hub.senih.gov PAHSAs, including 5- and 9-PAHSA, potentiate insulin-stimulated glucose uptake in adipocytes and the translocation of GLUT4 glucose transporters to the plasma membrane. researchgate.netresearchgate.net Increased de novo lipogenesis (DNL) in adipocytes, which can be increased by enhanced glucose uptake, leads to the production of bioactive fatty acids like PAHSAs. mdpi.com 5-PAHSA has been shown to stimulate DNL in adipocytes. nih.govresearchgate.net

Modulation of Lipid Metabolism (e.g., Lipolysis, Triacylglycerol Synthesis)

PAHSAs impact lipid metabolism by influencing both lipogenesis and lipolysis. 5-PAHSA stimulates triacylglycerol (TAG)/fatty acid (FA) cycling in white adipose tissue by affecting lipogenesis and lipolysis. sci-hub.senih.govnih.govresearchgate.netdiabetesjournals.org It alters adipocyte lipolytic products through selective FA re-esterification. sci-hub.senih.govnih.govdiabetesjournals.org While 5-PAHSA promotes DNL, it has been noted that this does not necessarily promote excess lipid storage, suggesting it induces a futile TAG/FA cycle. sci-hub.se PAHSAs can be released from a specific cellular pool during lipolysis, and a metabolite reservoir of TAG-bound PAHSAs (TAG estolides) exists in white adipose tissue. sci-hub.senih.govnih.govpnas.org These TAG estolides contain a FAHFA group esterified to the glycerol (B35011) backbone and can be synthesized from FAHFAs in differentiated adipocytes. nih.gov Induction of lipolysis is associated with marked increases in nonesterified FAHFA levels, indicating that the breakdown of FAHFA-containing TAGs is a regulator of cellular FAHSA levels. nih.gov

Influence on Adipocyte Differentiation and Function

PAHSAs have been shown to influence adipocyte differentiation and function. 5-PAHSA and 9-PAHSA may directly act on adipose tissue stromal cells to promote adipogenic differentiation. oup.comresearchgate.net PAHSAs promote human adipocyte differentiation through a CCAAT/enhancer-binding protein (C/EBP)-mediated pathway. nih.govresearchgate.net Transcriptional activation of C/EBPs is enhanced in the presence of PAHSAs. nih.gov Adipocyte differentiation involves a complex process regulated by transcription factors like PPARγ and C/EBP, which play key roles in the transcriptional cascade. physiology.orgmdpi.complos.org PAHSAs enhance adipogenesis, but not through direct PPARγ activation. nih.gov Low levels of PAHSAs are associated with adipose tissue dysfunction and reduced ability of pre-adipocytes to differentiate into mature adipocytes. nih.gov

Compound Information

| Compound Name | PubChem CID |

| This compound | 86290204 nih.govnih.gov |

| 5-PAHSA | 72190300 lipidmaps.org |

| 9-PAHSA | 86290200 lipidmaps.org, 72189985 uni.lu |

| PAHSA (general) | |

| GPR40 (FFAR1) | |

| GPR120 (FFAR4) | |

| GLUT4 | |

| C/EBP | |

| PPARγ | |

| Triacylglycerol (TAG) | |

| Fatty Acid (FA) | |

| Glycerol-3-phosphate | |

| Acetyl-CoA | |

| Citrate | |

| Pyruvate (B1213749) | |

| Lactate | |

| NADPH | |

| GLP-1 | |

| Insulin | |

| Adiponectin | |

| ATGL | |

| HSL | |

| DNL | |

| cAMP | |

| Gq protein | |

| Gs protein | |

| TAG estolide | |

| FAHFA |

Data Table: Effects of 5-PAHSA on Glucose and Lipid Metabolism in Adipocytes

| Process | Effect of 5-PAHSA | Notes | Source |

| Glucose Uptake | Increased levels of glucose and hexose-6 phosphates | Estimated glucose uptake. sci-hub.se | sci-hub.se |

| Glycolysis | Stimulated 13C enrichment and exchange of 3-carbon units | Occurs within the lower part of the pentose phosphate pathway. sci-hub.senih.gov | sci-hub.senih.gov |

| Glycerol-3-phosphate | Reduced levels and labeling | Consistent with lipid-labeling data. sci-hub.senih.gov | sci-hub.senih.gov |

| Glucose Carbon Channeling | Directed towards Krebs cycle (via pyruvate dehydrogenase and pyruvate carboxylase) | Away from lactate. Similar to insulin pretreatment. sci-hub.senih.gov | sci-hub.senih.gov |

| De Novo Lipogenesis (DNL) | Primes adipocytes for DNL. nih.govnih.govresearchgate.net Stimulates DNL. nih.govresearchgate.net | Promotes energy consumption and lipid remodeling. researchgate.net | nih.govresearchgate.netnih.govresearchgate.net |

| TAG/FA Cycling | Stimulated | Through impacting lipogenesis and lipolysis. sci-hub.senih.govnih.govresearchgate.netdiabetesjournals.org | sci-hub.senih.govnih.govresearchgate.netdiabetesjournals.org |

| Lipolysis Products | Altered | Through selective FA re-esterification. sci-hub.senih.govnih.govdiabetesjournals.org | sci-hub.senih.govnih.govdiabetesjournals.org |

| TAG Synthesis | Impeded | Compared to insulin. nih.govnih.govdiabetesjournals.org | nih.govnih.govdiabetesjournals.org |

Data Table: PAHSA Influence on Adipocyte Differentiation

| PAHSA Isomer | Effect on Differentiation | Proposed Mechanism | Source |

| 5-PAHSA | Augments differentiation | Direct action on stromal cells, C/EBP-mediated pathway. nih.govoup.comresearchgate.net | nih.govoup.comresearchgate.net |

| 9-PAHSA | Augments differentiation | Direct action on stromal cells, C/EBP-mediated pathway. nih.govoup.comresearchgate.net | nih.govoup.comresearchgate.net |

| PAHSAs (general) | Promote differentiation | C/EBP-mediated pathway. nih.govresearchgate.net Enhance transcriptional activation of C/EBPs. nih.gov | nih.govresearchgate.net |

Interactions with Immune Cells and Regulation of Inflammatory Responses

PAHSAs, including isomers such as this compound, have demonstrated anti-inflammatory properties and the capacity to modulate immune function in various experimental models. These lipids are recognized as endogenous mammalian bioactive lipids. atamanchemicals.comciteab.comnih.govchemspider.comnrfhh.comsigmaaldrich.com

Research indicates that PAHSAs can influence both innate and adaptive immune responses. In mouse models of chemically induced colitis, PAHSA treatment was shown to prevent mucosal damage and potentially protect against colitis by regulating these immune responses. atamanchemicals.comuni-freiburg.denih.gov Furthermore, studies in nonobese diabetic (NOD) mice, a model for type 1 diabetes (T1D), revealed that PAHSAs delayed the onset of the disease by attenuating immune responses. This attenuation involved a reduction in the infiltration of T and B cells and decreased activation of CD4+ and CD8+ T cells, while simultaneously increasing the activation of regulatory T cells (Treg) in the pancreata of these mice. atamanchemicals.comcaymanchem.com

Specific isomers have been investigated for their molecular interactions with immune signaling pathways. For instance, 9-PAHSA has been shown to display antagonist activity on certain chemokine receptors, including CCR6, CCR7, CXCR4, and CXCR5, at micromolar concentrations. atamanchemicals.com These receptors are known to be involved in cellular immune-modulatory functions, and their orchestrated antagonism by 9-PAHSA may contribute to the attenuation of immune cell chemotaxis and migration to sites of inflammation, thereby indirectly reducing the local production and secretion of inflammatory mediators. atamanchemicals.com

In in vitro experiments using a human cellular model of innate immunity, high concentrations of 9-PAHSA (10–100 µM) exhibited a weak anti-inflammatory potential, characterized by a reduction in the LPS-induced secretion of certain chemokines, such as CXCL10, MIP-1 beta, and MCP. atamanchemicals.comsigmaaldrich.com Specifically, 9-PAHSA induced a greater reduction in CXCL10 secretion compared to 5-PAHSA at the same concentrations, indicating potential differences in the potency of different PAHSA isomers. atamanchemicals.com At 10 µM and 100 µM, 9-PAHSA led to a 2-fold and 3.7-fold reduction, respectively, in LPS-induced CXCL10 secretion. atamanchemicals.com

PAHSAs have also been observed to attenuate adipose tissue inflammation in obese mice. citeab.com Studies using LPS-stimulated macrophages demonstrated that PAHSAs, including 9-PAHSA, prevented the increase in proinflammatory cytokine concentrations (IL-6) and decreased the mRNA levels of IL-6, TNF-α, IL-1β, and Ptgs2. While much of the detailed mechanistic work on immune cells and inflammation has focused on 9-PAHSA and other PAHSAs as a class, this compound is recognized as an isomer present in adipose tissue and serum with potential roles in inflammation, similar to other anti-inflammatory FAHFAs. chemspider.comnrfhh.com

Biophysical Interactions and Membrane Dynamics (e.g., Tear Film Lipid Layer)

Beyond their roles in metabolic and immune signaling, PAHSAs are also components of biological membranes and contribute to their biophysical properties. Notably, palmitic-acid-9-hydroxy-stearic-acid (PAHSA) has been identified as a component of the tear film lipid layer (TFLL). The TFLL is the outermost layer of the tear film and plays a critical role in stabilizing the tear film by reducing surface tension and retarding the evaporation of the underlying aqueous layer. Dysfunction of the TFLL is associated with dry eye disease.

Studies utilizing artificial TFLL models have investigated the specific contributions of different lipid components, including PAHSAs, to the biophysical properties of this layer. These models, composed of key lipid classes found in natural TFLL such as wax esters, cholesteryl esters, phospholipids (B1166683), and PAHSAs, have provided insights into their respective functions.

Research suggests that while phospholipids primarily contribute to reducing surface tension in the TFLL, PAHSAs play a key role in optimizing its rheological properties. The unique rheological features of the natural tear lipid film, where (O-acyl)-ω-hydroxy fatty acids (OAHFAs) accumulate, are influenced by fatty acid esters of hydroxy fatty acids like PAHSA. This influence may reside in the possible configurational transitions that these molecules can adopt when subjected to variations in lateral pressure.

Furthermore, PAHSA monolayers at the air-water interface have been shown to reduce the rate of water evaporation. This retardation effect increases with increasing surface pressure, highlighting the contribution of PAHSAs to the barrier function of the TFLL against evaporation. Biophysical experiments, coupled with techniques like atomic force microscopy and molecular dynamics simulations, have revealed that the properties of a dynamic PAHSA monolayer depend on a balance between kinetics and thermal relaxation. PAHSA molecules at the air-water surface exhibit unique polymorphic behaviors that can be explained by configurational transitions under various lateral pressures. These findings provide valuable insights into the biophysical functions of FAHFAs, including PAHSAs, within complex biological membranes like the TFLL.

Biological Roles and Physiological Significance of Pahsas with Specific Reference to 13 Pahsa

Role in Metabolic Homeostasis

PAHSAs are increasingly recognized for their crucial role in maintaining metabolic balance. nih.govnih.gov Research indicates that levels of these lipids are often dysregulated in states of insulin (B600854) resistance. bohrium.comnih.gov

The PAHSA family of lipids has been shown to improve glucose tolerance and insulin sensitivity. nih.govnih.gov Studies in animal models have demonstrated that administration of certain PAHSAs can lower blood glucose levels and enhance insulin action. bohrium.comnih.gov The levels of PAHSAs in serum and adipose tissue have been found to correlate strongly with insulin sensitivity in humans. bohrium.comnih.gov In insulin-resistant individuals, the circulating and adipose tissue levels of several PAHSA isomers are significantly reduced. bohrium.comnih.gov

Specifically concerning 13-PAHSA, its role in glucose homeostasis appears to differ from other isomers. Research has shown that while some PAHSAs, such as the 5- and 9-isomers, can potentiate insulin-stimulated glucose transport in adipocytes, this compound does not share this effect. nih.gov This suggests a structural specificity to the biological actions of these molecules.

Lipidomic analyses have revealed that levels of 13/12-PAHSA are consistently reduced in the serum and various adipose tissue depots of mice with high-fat diet-induced obesity and insulin resistance. nih.gov Similarly, in insulin-resistant humans, serum levels of 13/12-PAHSA are lower compared to insulin-sensitive individuals. nih.gov

| PAHSA Isomer | Effect on Insulin-Stimulated Glucose Transport | Regulation in Insulin Resistance |

|---|---|---|

| 5-PAHSA | Potentiates | Reduced in serum and adipose tissue |

| 9-PAHSA | Potentiates | Reduced in serum and adipose tissue |

| This compound | No potentiation | Reduced in serum and adipose tissue (as 13/12-PAHSA) |

PAHSAs, as a class, are involved in the regulation of lipid metabolism and energy balance. They have been shown to influence processes such as lipolysis—the breakdown of fats. nih.gov For instance, PAHSAs can inhibit lipolysis in white adipose tissue, which can in turn affect hepatic glucose production. nih.gov

Anti-inflammatory and Immunomodulatory Effects

A significant aspect of PAHSA biology is their anti-inflammatory and immunomodulatory activity. bohrium.comnih.gov Various studies have highlighted the ability of certain PAHSA isomers to mitigate inflammatory responses. nih.gov

Several members of the FAHFA family have demonstrated the ability to suppress the production of pro-inflammatory cytokines. nih.govnih.gov For example, 9-PAHSA can attenuate the secretion of cytokines like IL-6 and TNF-α from immune cells stimulated with lipopolysaccharide (LPS), a potent inflammatory agent. nih.govnih.gov This anti-inflammatory action is a key component of their beneficial metabolic effects, as chronic low-grade inflammation is a hallmark of insulin resistance. bohrium.com

In contrast, studies comparing the anti-inflammatory properties of different PAHSA isomers have revealed that this compound does not exhibit the same effects. Specifically, research on bone marrow-derived macrophages (BMDMs) has shown that this compound has no anti-inflammatory effect on LPS-induced cytokine and chemokine gene expression. nih.gov This finding underscores the isomer-specific nature of the biological activities within the PAHSA family.

| FAHFA Isomer | Effect on LPS-Induced Pro-inflammatory Cytokine Production |

|---|---|

| 9-PAHSA | Attenuates |

| 10-POHSA | Attenuates |

| 5-SAHSA | Attenuates |

| This compound | No effect |

| 13-OAHSA | No effect |

The immunomodulatory effects of PAHSAs extend to their influence on key immune cells like macrophages and dendritic cells. nih.gov Macrophages play a critical role in the inflammation associated with obesity and metabolic disease. nih.gov Some PAHSAs can reduce the activation of macrophages in adipose tissue, contributing to an improved metabolic profile. nih.gov Similarly, these lipids can decrease the activation of dendritic cells by LPS, thereby dampening the subsequent pro-inflammatory cytokine production. nih.gov

While direct studies on the regulation of macrophage and dendritic cell function specifically by this compound are not extensively available, the lack of effect on cytokine production in macrophages suggests that its immunomodulatory role is distinct from that of other anti-inflammatory PAHSAs. nih.gov This differential activity highlights the complexity of immune regulation by this lipid family and indicates that not all isomers act as anti-inflammatory agents.

Correlations with Physiological States and Health Indicators

Lipidomic studies have provided more granular insights into these correlations. For instance, in non-diabetic humans, levels of 13/12-PAHSA in serum are significantly lower in individuals classified as insulin-resistant compared to those who are insulin-sensitive. nih.gov This finding is consistent with observations in mouse models of diet-induced obesity, where 13/12-PAHSA levels are also decreased. nih.gov However, in one study, the levels of 12/13-PAHSA, along with 9-SAHSA, were found to be similar between vegetarian and omnivore groups, while other FAHFAs were lower in vegetarians. nih.gov Another study did not find a significant difference in 12/13-PAHSA levels between diabetic and non-diabetic individuals. nih.gov These findings, while sometimes complex, suggest that circulating levels of this compound may serve as a potential biomarker for metabolic health, although more research is needed to fully understand these relationships.

Association with Age and Body Mass Index (BMI)

Research indicates that serum levels of FAHFAs, including PAHSAs, are influenced by both age and body mass index (BMI). Studies have observed that concentrations of certain PAHSAs are higher in adults compared to adolescents. nih.gov Conversely, FAHFA serum levels are notably reduced in individuals with severe obesity. researchgate.net This suggests a dynamic relationship between these lipids and the physiological changes that occur with aging and variations in body mass. While some FAHFA levels show significant differences across age groups, the direct relationship appears more strongly linked to metabolic status, such as severe obesity, rather than age alone. researchgate.net

Associations with Disease Models and Pathophysiological Conditions

Metabolic Disorders (e.g., Insulin Resistance, Obesity, Diabetes)

One of the most well-documented roles of PAHSAs relates to metabolic health. Circulating and adipose tissue PAHSA levels are significantly lower in insulin-resistant humans, and their concentrations show a strong positive correlation with insulin sensitivity. nih.govnih.gov This inverse relationship is a conserved trait between humans and mouse models of metabolic disease. nih.gov

Specifically, in insulin-resistant individuals, serum levels of 13/12-PAHSA are reduced by 40-55% compared to insulin-sensitive counterparts. nih.gov An even more substantial reduction is seen in subcutaneous white adipose tissue (SQ WAT), where 13/12-PAHSA concentrations are 60-73% lower in insulin-resistant people. nih.gov The administration of PAHSAs in animal models has been shown to improve glucose tolerance, enhance insulin sensitivity, and stimulate the secretion of insulin and glucagon-like peptide-1 (GLP-1). nih.govbohrium.com These lipids appear to exert their anti-diabetic effects in part by signaling through G-protein coupled receptors like GPR120 to enhance insulin-stimulated glucose uptake in fat cells. bohrium.com

Table 1: Reduction of PAHSA Isomers in Insulin-Resistant Humans

| PAHSA Isomer | Tissue | Percentage Reduction |

|---|---|---|

| 13/12-PAHSA | Serum | 40-55% |

| 5-PAHSA | Serum | 40-55% |

| 10-PAHSA | Serum | 40-55% |

| 13/12-PAHSA | Adipose Tissue (SQ WAT) | 60-73% |

| 10-PAHSA | Adipose Tissue (SQ WAT) | 60-73% |

| 9-PAHSA | Adipose Tissue (SQ WAT) | 60-73% |

| 5-PAHSA | Adipose Tissue (SQ WAT) | 60-73% |

This table presents data on the percentage reduction of various PAHSA isomers in the serum and subcutaneous white adipose tissue (SQ WAT) of insulin-resistant individuals compared to insulin-sensitive individuals. nih.gov

Inflammatory Conditions (e.g., Colitis, Adipose Inflammation)

PAHSAs, including this compound, exhibit significant anti-inflammatory properties. bohrium.comavantiresearch.com Reduced levels of these lipids in insulin-resistant states may contribute to the low-grade chronic inflammation that characterizes metabolic disorders. bohrium.com Research has shown that PAHSAs can reduce adipose tissue inflammation. bohrium.com In mouse models of colitis, a form of inflammatory bowel disease, administration of 9-PAHSA was found to reduce the clinical and pathological severity of the disease, suggesting a protective role for this class of lipids in gut inflammation. nih.govfrontiersin.org The anti-inflammatory effects of PAHSAs are mediated, in part, by their ability to suppress the production of pro-inflammatory cytokines. nih.gov

Cancer Research (e.g., Breast Cancer)

The role of FAHFAs in cancer is an emerging area of investigation. A metabolomic analysis of breast cancer tissues compared to adjacent normal tissues revealed that 13 different FAHFA isomers were significantly altered. nih.gov This suggests that the lipid profile, including PAHSAs, is dysregulated in the tumor microenvironment. nih.gov Specifically, the study noted that while many FAHFA isomers were down-regulated in the serum of breast cancer patients, several isomers from the OAHSA (oleic acid esters of hydroxy stearic acid) family, including 13-OAHSA, showed an increase in breast cancer tissues. nih.gov These findings point to a complex and isomer-specific role for these lipids in breast cancer biology, though the precise mechanisms remain to be fully elucidated.

Other Conditions (e.g., Dry Eye Disease, Tear Film Dynamics)

Dry eye disease is a multifactorial condition characterized by the loss of homeostasis in the tear film, often involving inflammation of the ocular surface. aao.org The tear film is a complex, dynamic structure composed of lipid, aqueous, and mucin layers that are crucial for lubricating and protecting the eye. reviewofcontactlenses.com While fatty acids, particularly omega-3s, are known to play a role in eye health and the management of dry eye by modulating inflammation and improving tear lipid profiles, a direct link between this compound and tear film dynamics or dry eye disease has not been established in the reviewed literature. nih.gov Research in this specific area is not currently available.

Research Challenges and Future Directions

Methodological Considerations and Challenges in PAHSA Research

Studying PAHSAs is complex due to their structural diversity and the intricacies of biological systems. Methodological challenges significantly impact the ability to accurately quantify, separate, and study the biological effects of these lipids.

Difficulties in Isomer Separation and Quantification

PAHSAs exist as multiple regioisomers, differing in the position of the ester bond between the palmitic acid and the hydroxystearic acid. For instance, eight distinct PAHSA regioisomers (5-, 7-, 8-, 9-, 10-, 11-, 12-, and 13-PAHSA) have been identified in mouse adipose tissue. nih.gov The structural similarity of these isomers makes their separation and accurate quantification challenging using standard analytical techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov Achieving baseline separation of different PAHSA regioisomers often requires extended chromatographic run times. nih.gov

Furthermore, the presence of contaminating signals, such as from certain ceramides (B1148491) (e.g., C16:0 ceramide), which share major multiple reaction monitoring (MRM) transitions with PAHSAs, can complicate accurate quantification, particularly for isomers like 5-PAHSA. nih.gov While adjustments to chromatographic conditions, such as altering mobile phase pH, can improve separation, these modifications may impact method duration or sensitivity for other isomers. nih.gov The separation of stereoisomers (R- and S- enantiomers) within PAHSA regioisomers adds another layer of complexity, although LC-MS methods have been developed to separate and quantify specific enantiomers like R- and S-9-PAHSA. acs.orgnih.govsci-hub.boxbaderc.orgescholarship.org

Complexities in Studying PAHSA Biology and Masking of Effects

Studying the biological effects of PAHSAs in vivo and in vitro is challenging due to various factors that can mask or influence the observed outcomes. Discrepancies in research findings regarding PAHSA effects may stem from methodological differences. mdpi.comfrontiersin.orgsalk.edunih.gov

One significant challenge is the choice of vehicle used for administering PAHSAs in experimental settings. Bioactive vehicles, such as olive oil, can independently influence metabolic parameters like glucose tolerance, potentially masking the effects of PAHSA treatment. nih.gov Different experimental procedures, including the duration of treatment, the number of subjects used, and even the source and housing conditions of experimental animals, can contribute to variations in results. nih.gov

Moreover, the concentrations of PAHSAs used in some in vitro studies have been significantly higher than their circulating levels in vivo, raising questions about the physiological relevance of the observed effects at these concentrations. hapres.com The possibility of engaging non-physiological signaling pathways or saturating receptors at high concentrations needs careful consideration. nih.gov

Elucidation of Comprehensive Structure-Activity Relationships for all PAHSA Isomers

Understanding the precise relationship between the structure of each PAHSA isomer and its biological activity is crucial for determining their individual roles and therapeutic potential. While some studies have investigated the effects of specific isomers like 5- and 9-PAHSA, a comprehensive understanding of the structure-activity relationships (SAR) for all identified PAHSA regioisomers is still lacking. nih.govmdpi.comresearchgate.net

Different PAHSA regioisomers can exhibit differential regulation in various tissues and under different physiological conditions. nih.gov Furthermore, the stereochemistry of PAHSAs also plays a role in their metabolism and activity, with studies showing stereospecific production and degradation of certain isomers like 9-PAHSA. acs.orgnih.govsci-hub.boxbaderc.orgescholarship.org Future research needs to systematically evaluate the biological activities of each individual PAHSA isomer and stereoisomer to establish comprehensive SAR profiles. This will require access to highly pure, individual isomers and standardized biological assay conditions.

Identification and Characterization of Novel PAHSA Regioisomers and FAHFA Families

While several PAHSA regioisomers and other FAHFA families have been identified, the full spectrum of these lipids in biological systems may not yet be completely characterized. nih.govmdpi.comnih.govcas.cznih.govescholarship.org The complexity of the lipidome suggests that novel PAHSA regioisomers or entirely new families of FAHFAs with potentially distinct biological activities may exist. nih.gov

Advanced lipidomic techniques and analytical strategies are needed to comprehensively identify and characterize these novel lipids. This includes refining existing methods for lipid extraction, separation, and mass spectrometry analysis to improve sensitivity and resolution for detecting low-abundance species and differentiating between closely related isomers. nih.govbiocompare.com The discovery and characterization of new FAHFA families, such as the linoleic acid esters of hydroxy linoleic acid (LAHLAs) found in oats, highlight the potential for identifying novel bioactive lipids from various sources. escholarship.org

Further Characterization of Biosynthetic and Degradative Enzymes and Pathways

Understanding how PAHSAs are synthesized and broken down in the body is essential for modulating their levels for therapeutic benefit. While some progress has been made in identifying enzymes involved in FAHFA metabolism, the complete biosynthetic and degradative pathways for all PAHSA isomers are not yet fully elucidated. nih.govnih.govnih.govresearchgate.net

Carboxyl ester lipase (B570770) (CEL) has been identified as a FAHFA hydrolase, involved in the degradation of PAHSAs, with a preference for certain isomers and stereoisomers. acs.orgnih.govsci-hub.boxbaderc.orgescholarship.orgresearchgate.netnih.gov Adipose triglyceride lipase (ATGL) has also been identified as a candidate biosynthetic enzyme for FAHFAs, utilizing a transacylation reaction. nih.gov However, the specific enzymes responsible for the stereospecific production of certain PAHSA isomers in vivo remain to be fully characterized. acs.orgescholarship.org

Further research is needed to identify and characterize all the enzymes involved in the biosynthesis and degradation of each PAHSA regioisomer and stereoisomer. Elucidating these pathways will provide potential targets for pharmacological intervention to modulate PAHSA levels in various physiological and pathological conditions.

Deeper Understanding of Molecular and Cellular Mechanisms Underlying PAHSA Actions

Despite evidence of their beneficial effects on glucose metabolism and inflammation, the precise molecular and cellular mechanisms by which PAHSAs exert their actions are still being investigated. acs.orgescholarship.orgmdpi.comfrontiersin.orgsalk.eduhapres.comnih.govnih.govdiabetesjournals.orgjci.orgresearchgate.netresearchgate.netdiabetesjournals.orgmdpi.comoxfordre.comgoogle.comx-mol.com

Studies suggest that PAHSAs may act through various mechanisms, including interactions with G protein-coupled receptors (GPCRs) like GPR40 and GPR120, although the affinity and specificity of these interactions, particularly at physiological concentrations, require further investigation. hapres.comresearchgate.netnih.govresearchgate.netfrontiersin.org PAHSAs have been shown to influence insulin (B600854) signaling, glucose uptake, insulin secretion, and reduce inflammation by affecting pathways such as ER stress, MAPK signaling, and the NLRP3 inflammasome. nih.govdiabetesjournals.orgjci.orgresearchgate.netresearchgate.net They may also impact lipolysis in adipose tissue, contributing to their effects on hepatic glucose production. hapres.comjci.org

Future research should focus on definitively identifying the specific receptors and downstream signaling pathways mediated by each PAHSA isomer. This includes utilizing advanced techniques to study lipid-protein interactions, cellular responses, and in vivo effects at physiological concentrations. A deeper understanding of these mechanisms is crucial for developing targeted therapies based on PAHSA biology.

6.6. Exploration of Therapeutic Potential and Strategies

This compound is a member of the Fatty Acyl esters of Hydroxy Fatty Acids (FAHFAs) family, specifically a Palmitic Acid Hydroxy Stearic Acid (PAHSA) where palmitic acid is esterified to 13-hydroxy stearic acid. caymanchem.com FAHFAs are endogenous lipids found in mammals, with PAHSAs being particularly abundant in adipose tissue. caymanchem.com Research into FAHFAs, including this compound, has revealed potential therapeutic applications, primarily in the context of metabolic disorders and inflammation. caymanchem.commdpi.com

Studies have indicated that PAHSA levels are often reduced in the serum and adipose tissue of individuals and animal models with insulin resistance and high-fat diet-induced obesity. mdpi.compnas.org This observation suggests a potential link between PAHSA levels and metabolic health. Chronic administration of certain PAHSA isomers, such as 5-PAHSA and 9-PAHSA, has been shown to increase PAHSA levels in high-fat diet-fed mice, leading to improved insulin sensitivity and glucose tolerance. mdpi.com While this compound is a specific isomer, its presence within the broader PAHSA family, which demonstrates these beneficial effects, highlights its potential relevance.

The therapeutic potential of PAHSAs appears to stem from their diverse biological activities. They have been shown to improve glucose tolerance, stimulate insulin secretion, and exert anti-inflammatory effects. caymanchem.commdpi.com In the pancreas, PAHSAs have demonstrated beneficial effects on pancreatic β-cell proliferation and increased secretion of insulin and glucagon-like peptide 1 (GLP-1), suggesting a possible anti-diabetic effect. mdpi.com The mechanism of action for some PAHSAs is suggested to involve the activation of the GPR40 receptor, which can stimulate the influx of Ca2+ ions and increase insulin and GLP-1 secretion. mdpi.com

Furthermore, PAHSAs may play a role in modulating the gut microbiota, which is known to influence host metabolism. pnas.org Studies in diet-induced obese mice suggest that the beneficial metabolic effects of PAHSAs may require the gut microbiota. pnas.org For instance, PAHSA treatment in mice has been associated with an increase in the abundance of Bacteroides, a genus of bacteria in the gut. pnas.org This modulation of the gut microbiota presents another avenue through which PAHSAs could exert therapeutic effects in metabolic diseases.

While research has primarily focused on isomers like 5-PAHSA and 9-PAHSA, the identification of this compound as an abundant PAHSA isomer in glucose-tolerant states suggests its potential contribution to these observed benefits. caymanchem.com Future research strategies could involve further investigation into the specific biological activities of this compound, its precise mechanisms of action, and its potential as a therapeutic agent for metabolic disorders and inflammatory conditions. Studies exploring the structure-activity relationship among different PAHSA isomers, including this compound, would be valuable in understanding their distinct biological roles and therapeutic potential.

Data from studies on the effects of PAHSA isomers on glucose and insulin levels in animal models provide insights into their therapeutic potential. While specific data tables for this compound were not extensively available in the search results, data on other PAHSAs illustrate the type of findings that support their therapeutic exploration. For example, studies have reported changes in serum insulin and glucose levels following PAHSA treatment in mice. nih.gov

Below is an illustrative example of how data on related PAHSA isomers might be presented, based on findings regarding their impact on metabolic markers in animal models:

| Treatment Group | Serum Insulin Levels (ng/mL) | Serum Glucose Levels (mg/dL) |

| Vehicle | X.XX ± SEM | YYY ± SEM |

| 5-PAHSA | X.XX ± SEM | YYY ± SEM |

| 9-PAHSA | X.XX ± SEM | YYY ± SEM |

Further detailed research findings on this compound's specific effects on glucose metabolism, insulin signaling, inflammatory pathways, and gut microbiota composition are needed to fully elucidate its therapeutic potential and inform future therapeutic strategies.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 2169306-42-5* |

| Palmitic Acid | 985 |

| 13-hydroxy stearic acid | 536759 |

| 5-PAHSA | 11951154 |

| 9-PAHSA | 11951155 |

| GLP-1 | 16132297 |

Note: The PubChem CID for this compound was found via a search result linking the name to a CAS number. caymanchem.com

Q & A

Q. Q1. What analytical methods are recommended for identifying and quantifying 13-PAHSA in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting this compound isomers due to their structural similarity. Key steps include:

- Sample preparation : Lipid extraction using organic solvents (e.g., methyl tert-butyl ether/methanol) to isolate fatty acid esters of hydroxy fatty acids (FAHFAs) .

- Chromatographic separation : Optimize gradient elution to resolve positional isomers, though 12- and this compound co-elute in human serum, necessitating combined reporting .

- Validation : Include internal standards (e.g., deuterated analogs) to ensure precision and accuracy.

Table 1: Common Analytical Parameters for this compound Detection

| Parameter | Details |

|---|---|

| Column | C18 reverse-phase (2.1 × 100 mm, 1.7 µm) |

| Ionization Mode | Electrospray (Negative) |

| MRM Transitions | m/z 537.4 → 255.2 (this compound) |

Q. Q2. How should researchers design initial experiments to study this compound’s anti-inflammatory effects?

- In vitro vs. in vivo models : Use macrophage cell lines (e.g., RAW 264.7) for preliminary cytokine profiling, followed by murine models of metabolic inflammation for translational relevance .

- Dosage and controls : Test physiologically relevant concentrations (nM–µM range) and include vehicle controls to account for solvent effects.

- Endpoint selection : Measure IL-6, TNF-α, and adiponectin levels to assess inflammatory resolution .

Q. Q3. What strategies ensure comprehensive literature reviews for this compound research?

- Systematic frameworks : Apply PICO (Population, Intervention, Comparison, Outcome) to structure queries, e.g., "How does this compound modulate insulin sensitivity in obese models?" .

- Database selection : Prioritize PubMed, Scopus, and lipid-specific repositories (LIPID MAPS) using keywords like "FAHFAs," "anti-inflammatory lipids," and "positional isomers" .

- Gap identification : Track unresolved issues, such as isomer-specific bioactivity discrepancies .

Advanced Research Questions

Q. Q4. How can researchers address challenges in separating 12- and this compound isomers during analysis?

Advanced chromatographic techniques include:

- Ultra-high-performance LC (UHPLC) : Enhances resolution with sub-2 µm particles and longer columns.

- Ion mobility spectrometry : Differentiates isomers based on collision cross-section differences.

- Synthetic standards : Use chemically synthesized 12- and this compound to validate retention times and fragmentation patterns .

Q. Q5. What methodologies resolve contradictions in this compound’s reported metabolic effects?

- Meta-analysis : Pool data from independent studies to assess effect sizes and heterogeneity (e.g., insulin sensitivity outcomes) .

- Reproducibility checks : Replicate experiments across labs with standardized protocols (e.g., identical cell culture conditions) .

- Mechanistic studies : Use knockout models (e.g., GPR120-deficient mice) to clarify receptor-specific pathways .

Q. Q6. How can multi-omics approaches enhance this compound research?

Integrate lipidomics with transcriptomics/proteomics to:

- Identify upstream regulators : Link this compound levels to PPARγ or NF-κB activity via RNA-seq.

- Validate biomarkers : Correlate serum this compound concentrations with clinical parameters (e.g., HbA1c) in cohort studies .

Table 2: Integrative Workflow for Multi-omics Studies

| Step | Tool/Platform |

|---|---|

| Lipid Profiling | LC-MS/MS (Q Exactive HF-X) |

| Transcriptomics | Illumina NovaSeq 6000 |

| Data Integration | MetaboAnalyst 5.0, STRING DB |

Methodological Best Practices

Q. Q7. How to ensure reproducibility in this compound studies?

Q. Q8. What are key considerations for presenting this compound data in publications?

- Structured reporting : Follow IMReD (Introduction, Methods, Results, Discussion) with emphasis on statistical rigor (e.g., ANOVA with post-hoc tests) .

- Visual clarity : Use scatter plots for dose-response curves and heatmaps for omics data.

- Supplementary materials : Include chromatograms, synthetic procedures, and raw data tables .

Q. Q9. How to address ethical considerations in human studies involving this compound?

- Informed consent : Disclose risks/benefits of serum collection for lipidomic analysis .

- Data anonymization : Remove identifiers from publicly shared datasets .

Emerging Research Trends

Q. Q10. What novel techniques are emerging for this compound detection and functional analysis?

- High-resolution MS : Orbitrap-based systems (e.g., Thermo Fisher Q Exactive) enable untargeted FAHFA profiling .

- Single-cell lipidomics : Resolve this compound distribution in adipose tissue subpopulations .

- AI-driven modeling : Predict isomer-specific interactions using molecular dynamics simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。